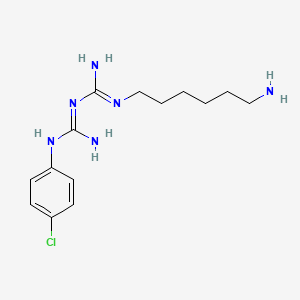
JM6Dps8zzb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide: (JM6Dps8zzb) is a chemical compound with the molecular formula C14H23ClN6 and a molecular weight of 310.83 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 6-aminohexylamine with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of .
Applications De Recherche Scientifique
N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antimicrobial compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparaison Avec Des Composés Similaires
N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide can be compared with similar compounds such as:
Chlorhexidine: A well-known antimicrobial agent with a similar structural motif.
Hexamidine: Another antimicrobial compound with structural similarities.
Uniqueness
The uniqueness of N-(6-aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic diamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
152504-09-1 |
|---|---|
Formule moléculaire |
C14H23ClN6 |
Poids moléculaire |
310.82 g/mol |
Nom IUPAC |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine |
InChI |
InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21) |
Clé InChI |
NOIUSXTZNNFUKD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN)N)/N)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
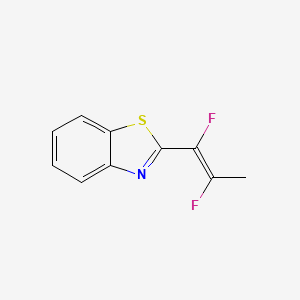
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
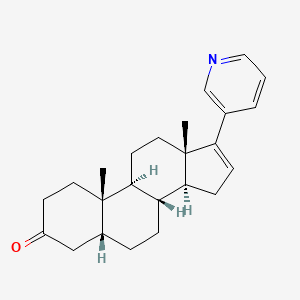
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
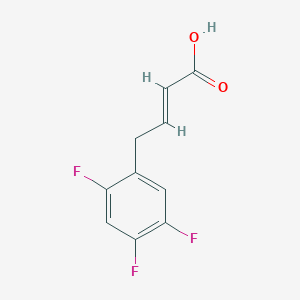

![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

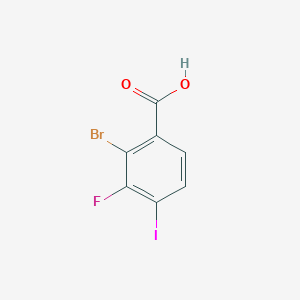
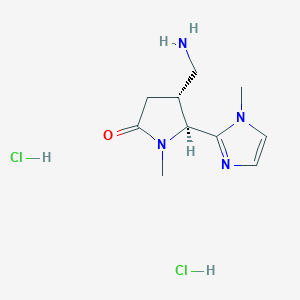
![Bisoprolol fumarate impurity F [EP impurity]](/img/structure/B15293298.png)
![1-(3,5-Dichlorophenyl)-3-[2-[[3-[2-(3,4-dihydroxyphenoxy)phenyl]thiophen-2-yl]sulfonylamino]ethyl]urea](/img/structure/B15293299.png)
